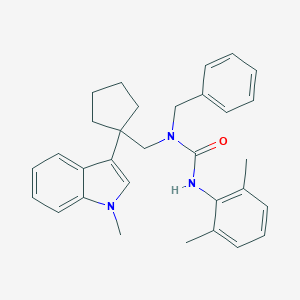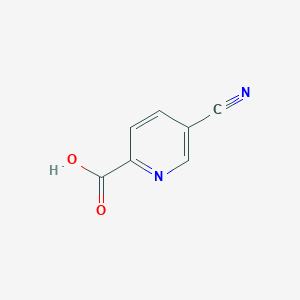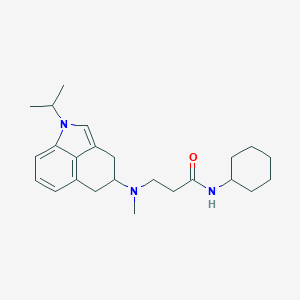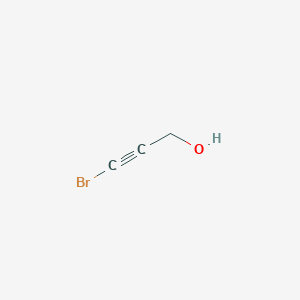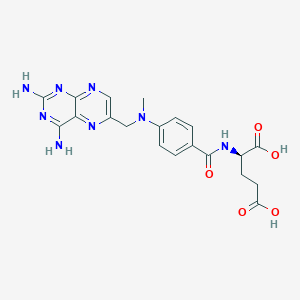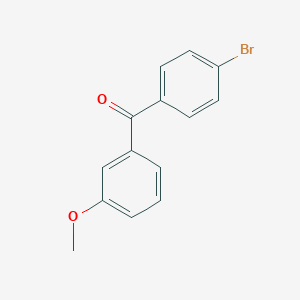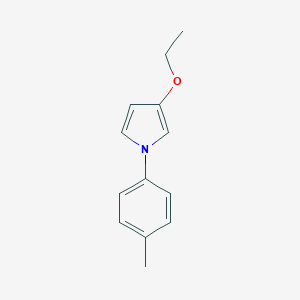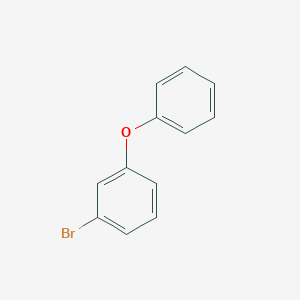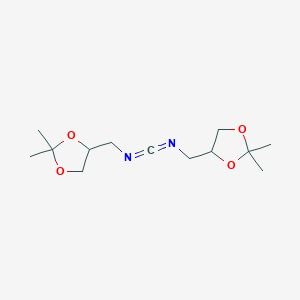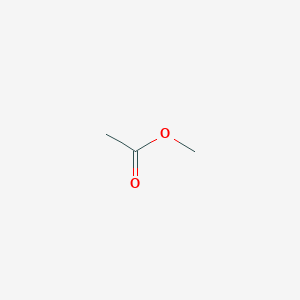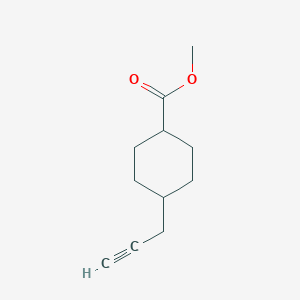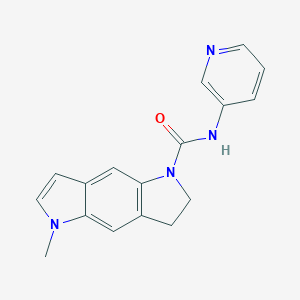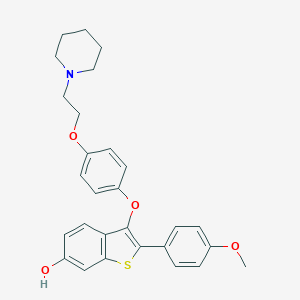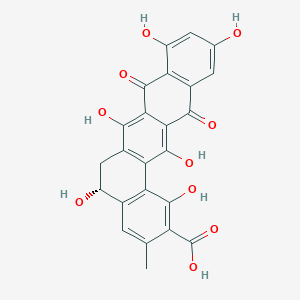
Pradimicin Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin Q is a member of the pradimicin family of antibiotics that are produced by the actinomycete bacterium Actinomadura hibisca. Pradimicin Q is a potent antifungal agent that has shown activity against a wide range of fungal species. It has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antifungal Activity :Pradimicins, including Pradimicin Q, exhibit potent antifungal properties. They work through a novel mechanism, binding to terminal D-mannosides in fungal cell walls, disrupting membrane integrity. This makes them effective against various fungal species, including Candida and Aspergillus, and useful for treating opportunistic mycoses in immunocompromised patients (Walsh & Giri, 2005).
Applications in Glycobiological Research :Pradimicins' ability to bind D-mannose is being explored in glycobiology. Modifications to pradimicins have been made to prevent aggregation, facilitating their use as tools in studying carbohydrate-binding mechanisms (Nakagawa & Ito, 2022).
Antiviral Properties Against HIV :Pradimicin A, a closely related compound, shows inhibitory activity against HIV by binding to the virus's envelope protein gp120, preventing virus entry into cells. This suggests potential applications of pradimicins in HIV treatment (Balzarini et al., 2006).
Antineoplastic Effects in Cancer Therapy :Pradimicin-IRD, another derivative, has shown promising antineoplastic effects, particularly in inducing DNA damage in colon cancer cells. This opens up new avenues for pradimicin compounds in cancer treatment (Almeida et al., 2019).
Biosynthetic Gene Cluster Analysis :The biosynthesis of pradimicins has been studied, with the identification of gene clusters in Actinomadura hibisca. This knowledge aids in understanding the production and potential genetic engineering of pradimicins (Kim et al., 2007).
Mechanism of Mannose Binding :Detailed studies have been conducted to map the primary mannose binding site of pradimicin A, providing insights into its unique carbohydrate recognition property. This research contributes to the understanding of pradimicin's interaction with biological molecules (Nakagawa et al., 2011).
Eigenschaften
CAS-Nummer |
141869-53-6 |
|---|---|
Produktname |
Pradimicin Q |
Molekularformel |
C24H16O10 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |
InChI-Schlüssel |
QJLPWVUZFKETMK-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Synonyme |
Pradimicin Q |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



